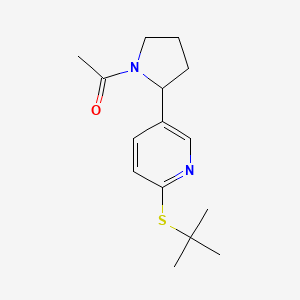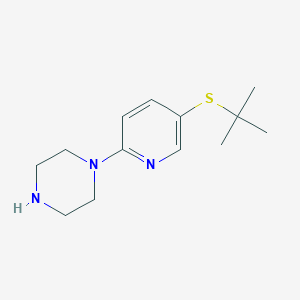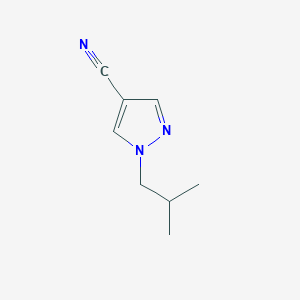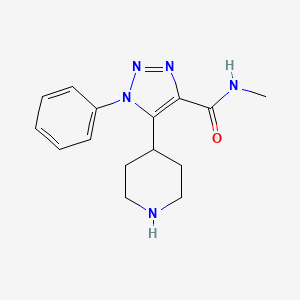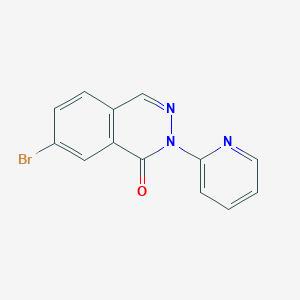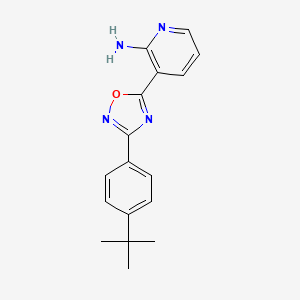
N4-(1-Methylcyclopentyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihidrocloruro de N4-(1-Metilciclopentil)tetrahidro-2H-piran-3,4-diamina es un compuesto químico con la fórmula molecular C11H24Cl2N2O. Es un material especializado que se utiliza a menudo en la investigación y las aplicaciones industriales. Este compuesto es conocido por su estructura única, que incluye un anillo de tetrahidropirano y un grupo metilciclopentil, lo que lo convierte en un intermedio valioso en varias síntesis químicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Dihidrocloruro de N4-(1-Metilciclopentil)tetrahidro-2H-piran-3,4-diamina normalmente implica la reacción de 1-metilciclopentilamina con un derivado de tetrahidropirano adecuado en condiciones controladas. La reacción suele llevarse a cabo en presencia de un catalizador y bajo una atmósfera inerte para evitar reacciones secundarias no deseadas. El producto se purifica luego mediante cristalización o cromatografía para obtener el compuesto deseado en alta pureza .
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos y disolventes de calidad industrial, y las reacciones se llevan a cabo en reactores grandes. El proceso de purificación puede implicar varios pasos, incluyendo destilación, recristalización y filtración, para garantizar que el producto final cumpla con las especificaciones requeridas .
Análisis De Reacciones Químicas
Tipos de reacciones
Dihidrocloruro de N4-(1-Metilciclopentil)tetrahidro-2H-piran-3,4-diamina experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Puede reducirse para formar aminas u otros derivados reducidos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como la azida de sodio. Las reacciones generalmente se llevan a cabo a temperaturas y presiones controladas para garantizar altos rendimientos y selectividad .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos, la reducción puede producir aminas y la sustitución puede producir varios derivados sustituidos .
Aplicaciones Científicas De Investigación
Dihidrocloruro de N4-(1-Metilciclopentil)tetrahidro-2H-piran-3,4-diamina tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: El compuesto se utiliza en el estudio de vías y mecanismos biológicos.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de Dihidrocloruro de N4-(1-Metilciclopentil)tetrahidro-2H-piran-3,4-diamina implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las dianas moleculares y las vías exactas dependen de la aplicación y el contexto específicos en los que se utiliza el compuesto .
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares al Dihidrocloruro de N4-(1-Metilciclopentil)tetrahidro-2H-piran-3,4-diamina incluyen:
- N4-(1-Metilciclopentil)tetrahidro-2H-piran-3,4-diamina
- Monohidrocloruro de N4-(1-Metilciclopentil)tetrahidro-2H-piran-3,4-diamina
Singularidad
Lo que diferencia al Dihidrocloruro de N4-(1-Metilciclopentil)tetrahidro-2H-piran-3,4-diamina de compuestos similares es su forma de dihidrocloruro, que mejora su estabilidad y solubilidad en soluciones acuosas. Esto lo hace particularmente útil en aplicaciones donde estas propiedades son cruciales .
Propiedades
Fórmula molecular |
C11H24Cl2N2O |
|---|---|
Peso molecular |
271.22 g/mol |
Nombre IUPAC |
4-N-(1-methylcyclopentyl)oxane-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C11H22N2O.2ClH/c1-11(5-2-3-6-11)13-10-4-7-14-8-9(10)12;;/h9-10,13H,2-8,12H2,1H3;2*1H |
Clave InChI |
LSJXTFJVEYVXBB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC1)NC2CCOCC2N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





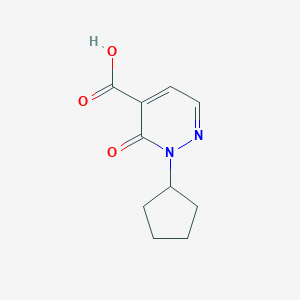
![6-Oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11798374.png)
